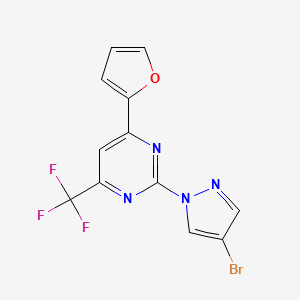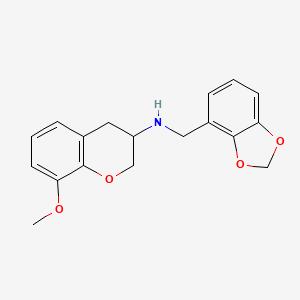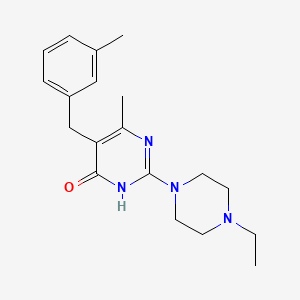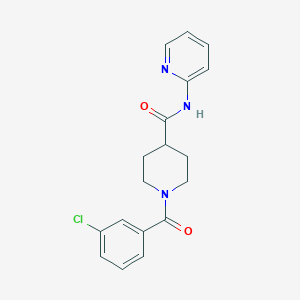![molecular formula C13H10N6S B5968434 3-methyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5968434.png)
3-methyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications. This compound is known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 3-methyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects by interacting with various cellular targets. For instance, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. This compound has also been reported to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects
3-methyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess several biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been reported to possess antibacterial and antifungal activities against various microorganisms. Moreover, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent pharmacological activities and its availability for synthesis. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 3-methyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to explore the potential of this compound as an anticancer agent in preclinical and clinical studies. Another potential direction is to investigate the mechanism of action of this compound and identify its cellular targets. Moreover, further studies are needed to evaluate the potential toxicity and safety of this compound.
Synthesemethoden
The synthesis of 3-methyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step reaction process. The first step involves the condensation of 4-phenyl-1H-pyrazole-3-carboxylic acid hydrazide with thiocarbohydrazide in the presence of phosphorus oxychloride. The resulting product is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of acetic anhydride to obtain the final product. The synthesis of this compound has been reported in several studies, and the yield has been found to be satisfactory.
Wissenschaftliche Forschungsanwendungen
3-methyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its pharmacological properties. This compound has been found to possess potent anti-inflammatory, antimicrobial, and anticancer activities. Several studies have reported that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to exhibit antibacterial and antifungal activities against various microorganisms. Moreover, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-methyl-6-(1-phenylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6S/c1-9-15-16-13-19(9)17-12(20-13)10-7-14-18(8-10)11-5-3-2-4-6-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOZSKGCZTYPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5968352.png)


![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-methyl-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5968371.png)
![2-oxo-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968381.png)

![2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide](/img/structure/B5968393.png)


![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B5968409.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B5968420.png)
![1-(2-methyl-1H-imidazol-4-yl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine](/img/structure/B5968421.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(3-methyl-3-piperidinyl)methoxy]nicotinamide](/img/structure/B5968429.png)
